N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with a phenoxy group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine oxalate
- butyl[2-(2,3-dichlorophenoxy)ethyl]amine oxalic acid
Uniqueness
N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-11-6-4-5-10(13)12(11)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNUSQROQDHJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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